Electrophilic Reactivity: Bromoethyl vs. Chloroethyl Leaving Group Potential in Nucleophilic Substitution
The 2-bromoethyl substituent in the target compound provides superior leaving group ability compared to its chloroethyl analogue. Bromine is a better leaving group than chlorine in SN2 reactions, with bond dissociation energies of C-Br (285 kJ/mol) versus C-Cl (327 kJ/mol) [1]. This translates to faster reaction kinetics and higher yields in nucleophilic substitution reactions, a critical advantage in multi-step synthetic sequences where time and efficiency are paramount .
| Evidence Dimension | Carbon-halogen bond dissociation energy (leaving group potential) |
|---|---|
| Target Compound Data | C-Br: ~285 kJ/mol |
| Comparator Or Baseline | 2-(2-Chloroethyl)-1,3-benzothiazole (C-Cl): ~327 kJ/mol |
| Quantified Difference | C-Br bond is ~42 kJ/mol weaker, leading to faster SN2 rates |
| Conditions | Standard thermochemical values for alkyl halides (class-level extrapolation) |
Why This Matters
For synthetic chemists, the enhanced reactivity of the bromoethyl group reduces reaction times and improves conversion rates in alkylation steps, directly impacting project timelines and overall synthetic efficiency.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. View Source
